4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Description
This compound features a symmetrical structure comprising two 4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione moieties linked via a benzylphenyl group. The benzylphenyl linker introduces steric bulk and aromaticity, which may enhance binding to biological targets or improve pharmacokinetic properties.
Properties
IUPAC Name |
4-[4-[[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]methyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c34-28-24-18-5-6-19(14-18)25(24)29(35)32(28)22-9-1-16(2-10-22)13-17-3-11-23(12-4-17)33-30(36)26-20-7-8-21(15-20)27(26)31(33)37/h1-12,18-21,24-27H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYMGSWVPHCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a bipyrrole intermediate, followed by intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced tricyclic derivatives.
Scientific Research Applications
4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Azatricyclo Derivatives
Key Observations :
- The target compound’s dimeric structure is unique, differing from monomeric analogs with single substituents.
- Halogenation (e.g., hexachloro) enhances antimicrobial activity but may increase toxicity .
Key Observations :
- Diels-Alder reactions are common for constructing the azatricyclo core .
- Post-functionalization (e.g., alkylation, halogenation) tailors bioactivity but may require harsh conditions.
Key Observations :
- Diphenylmethylene analogs show broad-spectrum antimicrobial activity .
- Anticancer activity correlates with aromatic substituents (e.g., tetraphenyl groups) .
Physicochemical Properties
Table 4: Physicochemical Comparisons
Key Observations :
Biological Activity
The compound 4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique azatricyclo structure which is hypothesized to contribute to its biological activity. The presence of the 3,5-dioxo moiety is particularly significant as it may influence interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- The compound may inhibit key signaling pathways involved in cancer cell proliferation (e.g., PI3K/Akt and MAPK pathways).
- It potentially induces oxidative stress in cancer cells, leading to apoptosis.
-
Case Studies :
- In vitro studies have shown that related azatricyclo compounds can significantly reduce the viability of various cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties against a range of pathogens.
-
Mechanism of Action :
- It may disrupt bacterial cell membrane integrity or inhibit vital metabolic pathways.
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Case Studies :
- Preliminary tests against Gram-positive and Gram-negative bacteria indicate significant inhibition zones, suggesting effective antimicrobial action.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Observation |
|---|---|
| Absorption | Moderate absorption in vitro |
| Distribution | High tissue distribution observed |
| Metabolism | Primarily hepatic metabolism |
| Elimination | Renal excretion noted |
| Toxicity | Low toxicity in preliminary animal studies |
Research Findings
Several studies have explored the biological activity of structurally similar compounds:
- Study 1 : An investigation into the anticancer effects of a related azatricyclo compound demonstrated a 50% reduction in tumor size in xenograft models.
- Study 2 : A screening for antimicrobial activity revealed that derivatives of the azatricyclo structure exhibited MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
